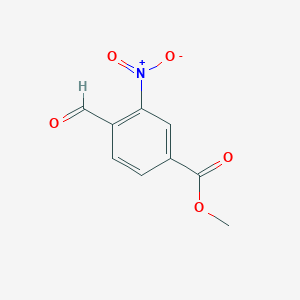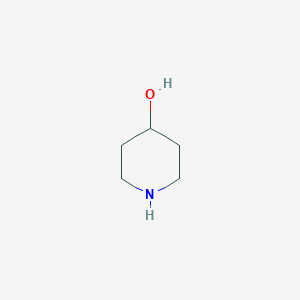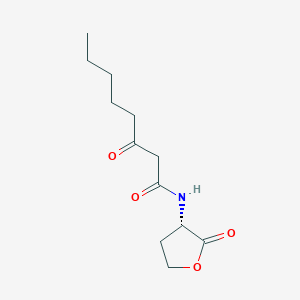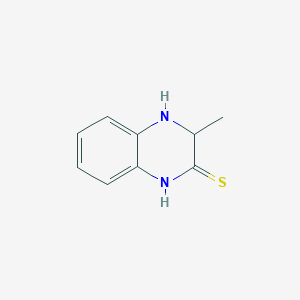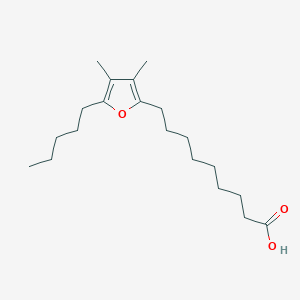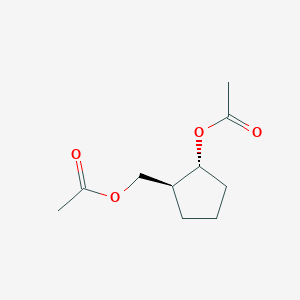
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as trans-2-Acetoxy-1-cyclopentanemethanol acetate and is commonly used in organic synthesis.
Wirkmechanismus
The mechanism of action of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) is not well understood. However, it is believed that this compound acts as a nucleophile in various reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI). However, it has been reported that this compound has low toxicity and is not harmful to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) in lab experiments include its high purity and low toxicity. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI). One of the most significant directions is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, research can be conducted to explore the potential applications of this compound in the pharmaceutical industry and other fields.
Synthesemethoden
The synthesis of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) can be achieved through several methods. One of the most common methods is the reaction of cyclopentadiene with maleic anhydride to produce cis-5-norbornene-2,3-dicarboxylic anhydride. This anhydride is then reacted with methanol to produce cis-5-norbornene-2,3-dicarboxylic acid methyl ester. Finally, this compound is reacted with acetic anhydride to produce Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI).
Wissenschaftliche Forschungsanwendungen
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) has been used in various scientific research applications. One of the most significant applications of this compound is in the synthesis of chiral building blocks. It has been used as a starting material for the synthesis of various chiral compounds such as chiral alcohols and amino acids.
Eigenschaften
CAS-Nummer |
156039-26-8 |
|---|---|
Produktname |
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
[(1S,2R)-2-acetyloxycyclopentyl]methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-7(11)13-6-9-4-3-5-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
NXCVHSHZSDNNEB-VHSXEESVSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1CCC[C@H]1OC(=O)C |
SMILES |
CC(=O)OCC1CCCC1OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1CCCC1OC(=O)C |
Synonyme |
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




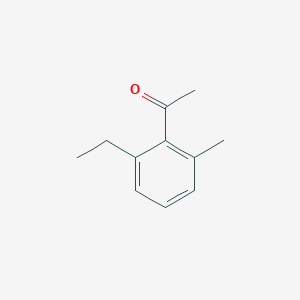

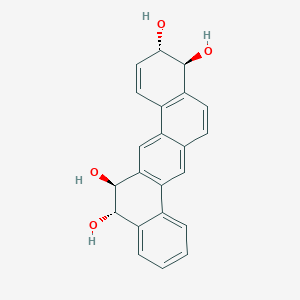

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
